Phenanthrene, 9,10-dihydro-4,5-dimethyl-

Dynamic Stereochemistry Atropisomerism Variable-Temperature NMR

Generic 9,10-dihydrophenanthrene fails to maintain configurational integrity at ambient temperature, compromising reproducibility in stereochemical, catalytic, and materials research. 4,5-Dimethyl-9,10-dihydrophenanthrene (CAS 1209-83-2) resolves this with a precisely measured inversion barrier (ΔG‡ = 24.1 kcal/mol) that occupies the optimal regime for ambient-temperature atropisomerism. • Enantiomers resolvable by chiral chromatography; racemization Ea = 23.1 kcal/mol ensures configurational stability under typical catalytic conditions (<80 °C) • Validated by single-crystal X-ray structures and density-matrix line-shape analysis for DFT benchmarking • Supplied as ≥95% pure compound; request quote for milligram to bulk quantities with global delivery.

Molecular Formula C16H16
Molecular Weight 208.3 g/mol
CAS No. 1209-83-2
Cat. No. B072734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenanthrene, 9,10-dihydro-4,5-dimethyl-
CAS1209-83-2
Synonyms9,10-Dihydro-4,5-dimethylphenanthrene
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C
InChIInChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3
InChIKeyPQQHEWUCMWFIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procure 9,10-Dihydro-4,5-dimethylphenanthrene


Phenanthrene, 9,10-dihydro-4,5-dimethyl- (CAS 1209-83-2) is a 4,5-dimethyl-substituted 9,10-dihydrophenanthrene with molecular formula C16H16 and molecular weight 208.2982 g·mol⁻¹ [1]. The 9,10-dihydro core distinguishes it from fully aromatic phenanthrene by introducing a saturated ethano bridge that creates an atropisomeric axis. The steric interaction between the two methyl groups at the 4- and 5-positions imposes a substantial rotational barrier around the biphenyl pivot bond, endowing the compound with measurable conformational stability and making it a benchmark molecule in dynamic stereochemistry [2]. This compound is not a generic dihydrophenanthrene; its substitution pattern produces quantifiably distinct thermodynamic, chiroptical, and structural properties that determine its suitability for applications requiring configurational stability.

Substitution Pattern 4,5-dimethyl substitution introduces a quantifiable atropisomeric axis not present in the unsubstituted parent.
Configurational Stability Inversion barrier allows room-temperature enantiomer resolution while supporting systematic racemization kinetics.
Steric Benchmark Occupies a well-characterized intermediate in the 4,5-di-X deformation series for calibrating steric models.

Why Other 9,10-Dihydrophenanthrenes Cannot Substitute


Simple 9,10-dihydrophenanthrene and its 4,5-disubstituted analogs exhibit inversion barriers spanning nearly two orders of magnitude, from <25 to >120 kJ·mol⁻¹, correlated directly with the van der Waals radii of the substituents at C4 and C5 [1]. The unsubstituted parent compound possesses a computed inversion barrier of only ~8.6 kcal·mol⁻¹ (~36 kJ·mol⁻¹) [2], rendering its atropisomers non-isolable at ambient temperature. Replacing the 4,5-dimethyl motif with smaller (H, F) or larger (Cl, CF3) substituents shifts the barrier into a regime that is either too low to maintain configurational integrity or so high that racemization kinetics become impractical to measure. The 4,5-dimethyl substitution occupies a quantitatively distinct middle ground: the barrier is high enough to permit enantiomer resolution and chiroptical characterization, yet low enough to enable systematic kinetic studies of racemization. Procuring a generic 9,10-dihydrophenanthrene without verifying the 4,5-substitution pattern therefore introduces uncontrolled conformational dynamics that compromise reproducibility in stereochemical, catalytic, and materials applications.

Inversion Barrier
4,5-Dimethyl: measurably high barrier permits atropisomer isolation and kinetic study.
Other 4,5-substituents (H, F, OCH₃) yield barriers too low for configurational integrity; Cl/CF₃ analogs invert too slowly for practical kinetics.
Enantiomer Resolution
Optically active enantiomers resolved and characterized; racemization half-life sufficient for chiral applications.
Unsubstituted and small-substituent analogs do not allow ambient-temperature enantiomer isolation; racemate only.
Structural Calibration
Dimethyl derivative bridges low-strain (H,F) and high-strain (Cl,CF₃) regimes; reported C9–C10 bond length intermediate.
Generic 4,5-di-X compounds without the methyl pattern shift steric profiles away from the validated deformation series midpoint.

Head-to-Head Comparison Evidence


Inversion Barrier Comparison

The free energy of activation (ΔG‡) for the ring inversion of 9,10-dihydro-4,5-dimethylphenanthrene, measured by quantitative line-shape analysis of the AA′BB′ methylene proton signal in variable-temperature ¹H NMR, is 24.1 ± 1.0 kcal·mol⁻¹ (101 ± 4 kJ·mol⁻¹) at 25.0 °C, with Ea = 25.3 ± 1.0 kcal·mol⁻¹ [1]. This value is approximately 2.8-fold higher than the computed inversion barrier of unsubstituted 9,10-dihydrophenanthrene (8.6 kcal·mol⁻¹, ~36 kJ·mol⁻¹) [2]. The 4,5-dimethyl substitution thus introduces a quantifiable 15.5 kcal·mol⁻¹ increase in the inversion barrier, placing it within the range where atropisomers are isolable at room temperature yet amenable to kinetic study.

Inversion Barrier
Cross-study comparable
ΔG‡ = 24.1 ± 1.0 kcal·mol⁻¹ vs unsubstituted ~8.6 kcal·mol⁻¹ (2.8-fold increase)
Supports stereochemical-control study fit; barrier magnitude uniquely isolates atropisomers for mechanistic investigation.
¹H NMR line-shape analysis; ab initio comparator. Data to verify in target solvent/temperature.
Dynamic Stereochemistry Atropisomerism Variable-Temperature NMR

Optical Resolution Feasibility

9,10-Dihydro-4,5-dimethylphenanthrene is the first member of the 9,10-dihydrophenanthrene class for which optically active enantiomers have been synthesized and characterized [1]. The racemization of the optically active compound proceeds with an activation energy Ea = 23.1 kcal·mol⁻¹ in benzene solution, as determined by monitoring the decay of optical rotation [2]. In contrast, unsubstituted 9,10-dihydrophenanthrene possesses a barrier too low (8.6 kcal·mol⁻¹) to permit enantiomer isolation at ambient temperature, and even 4,5‑difluoro and 4,5‑dimethoxy analogs exhibit barriers near or below the threshold for practical resolution [3]. The 4,5-dimethyl compound thus occupies a unique window where optical resolution is experimentally achievable without requiring cryogenic handling.

Optical Resolution
Head-to-head comparison
Ea racemization = 23.1 kcal·mol⁻¹; enantiomers isolated
Enables enantiomer-attribution review for chiral ligand and chiroptical probe development.
Optical rotation decay in benzene; resolution feasible above ~20 kcal·mol⁻¹ threshold.
Chiroptical Properties Enantiomer Resolution Absolute Configuration

X‑Ray Crystallographic Comparison

Single-crystal X-ray structures have been reported for six 9,10-dihydro-4,5-di‑X‑phenanthrenes (X = H, F, OMe, Cl, Me, CF3) [1]. The skeleton of the 4,5-dimethyl derivative (X = Me) exhibits quantifiably distinct torsional deformation and peri-distance elongation compared with the X = H and X = F analogs, directly attributable to the steric bulk of the methyl groups. The C9–C10 bond length in the dihydrophenanthrene skeleton is sensitive to remote steric effects: in related di(spiroacridan)-substituted systems, increasing 4,5-bulk expands the C9–C10 bond from 1.634(2) Å to 1.649(3)–1.652(6) Å [2]. The 4,5-dimethyl compound occupies an intermediate position in this deformation series, rendering it a structurally well-characterized reference point for calibrating computational models of steric strain in bridged biaryls.

X‑Ray Structure
Class-level inference
C9–C10 bond elongation intermediate between X=H (1.634 Å) and X=CF₃ (~1.652 Å)
Reported structural context supports calibration of steric deformation models in bridged biaryls.
Six-crystal homologous series; validates DFT and force-field predictions.
X‑Ray Crystallography Steric Strain Bond Length Expansion

Application Scenarios


Atropisomerism Mechanistic Studies

With a precisely measured inversion barrier (ΔG‡ = 24.1 kcal·mol⁻¹) that places it in the 'Goldilocks zone' for ambient-temperature atropisomerism, 9,10-dihydro-4,5-dimethylphenanthrene serves as an ideal model substrate for variable-temperature NMR investigations of conformational exchange processes [1]. Researchers studying the density matrix line-shape analysis of exchanging spin systems have used this compound to validate theoretical models of intramolecular inversion dynamics. Unlike the unsubstituted parent compound (barrier too low) or the 4,5-bis(trifluoromethyl) analog (barrier too high), the dimethyl derivative provides experimentally accessible exchange rates across a convenient temperature range, enabling precise extraction of activation parameters (Ea, ΔH‡, ΔS‡).

Chiral Ligand & Organocatalyst Development

The demonstrated optical resolution of 9,10-dihydro-4,5-dimethylphenanthrene into stable enantiomers [2] makes it a viable scaffold for constructing atropisomeric ligands and organocatalysts. The activation energy for racemization (Ea = 23.1 kcal·mol⁻¹) ensures configurational integrity under typical catalytic reaction conditions (<80 °C), while the methyl substituents provide sites for further functionalization. Libraries of 4,5-disubstituted 9,10-dihydrophenanthrenes have established that only substituents of sufficient steric bulk (van der Waals radius comparable to or exceeding that of methyl) yield isolable atropisomers [3]; procurement of the 4,5-dimethyl derivative thus selectively enables research programs in enantioselective catalysis while avoiding the synthetic challenges associated with heavier or more electronically perturbing substituents.

Steric Parameter Calibration Standards

The single-crystal X‑ray structures of six 4,5-disubstituted 9,10-dihydrophenanthrenes, including the dimethyl derivative, constitute a well-documented homologous series for calibrating steric parameters such as the 'apparent overlap' model and van der Waals radii-based correlations [4]. The dimethyl compound occupies a critical midpoint in this series, bridging low-steric-bulk (X = H, F) and high-steric-bulk (X = Cl, CF3) regimes. Crystallographers and computational chemists procuring this specific derivative can directly reference its published unit cell parameters and torsional angles for benchmarking density functional theory (DFT) and molecular mechanics force-field predictions of biaryl geometries.

Dihydrophenanthrene-Based Electronic Materials

Patents covering conjugated polymers comprising 9,10-dihydrophenanthrene structural units describe their application in polymeric organic light-emitting diodes (OLEDs), with claims of improved color stability and extended operational lifetime [5]. The 4,5-dimethyl substitution pattern, by virtue of its sterically locked atropisomeric configuration, may reduce non-radiative decay pathways associated with conformational flexibility. While the patent class broadly encompasses dihydrophenanthrene derivatives, the 4,5-dimethyl compound represents the simplest atropisomerically stable member of the series, making it an economical starting point for synthesizing monomers and evaluating structure–property relationships in optoelectronic polymers.

Application
Selection Property
Validation Focus
Atropisomerism mechanistic studies
Inversion barrier in ambient-accessible range
VT-NMR line-shape analysis; activation parameter reproducibility
Chiral ligand and organocatalyst scaffold
Racemization half-life supports configurational integrity
Enantiomeric excess stability under catalytic conditions
Steric parameter calibration standard
Midpoint in 4,5-di-X deformation series
Benchmarking DFT and force-field predictions of biaryl geometry
Dihydrophenanthrene-based electronic materials
Atropisomerically locked conformation
Structure–property relationship evaluation in OLED polymers
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